methyl 2-[(4-benzylpiperidin-1-yl)methyl]-3-nitrobenzoate
Overview
Description
Methyl 2-[(4-benzylpiperidin-1-yl)methyl]-3-nitrobenzoate is an organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring conjugated to a benzyl group and a nitrobenzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(4-benzylpiperidin-1-yl)methyl]-3-nitrobenzoate typically involves a multi-step process. One common synthetic route starts with the nitration of methyl benzoate to introduce the nitro group. This is followed by the alkylation of 4-benzylpiperidine with the nitrobenzoate ester under basic conditions to form the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-benzylpiperidin-1-yl)methyl]-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, sodium hydroxide, and hydrochloric acid. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include the corresponding amine, carboxylic acid, and substituted derivatives of the original compound. These products can be further utilized in various applications or as intermediates in the synthesis of more complex molecules .
Scientific Research Applications
Methyl 2-[(4-benzylpiperidin-1-yl)methyl]-3-nitrobenzoate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Mechanism of Action
The mechanism of action of methyl 2-[(4-benzylpiperidin-1-yl)methyl]-3-nitrobenzoate involves its interaction with specific molecular targets. One of the primary targets is the acetylcholinesterase enzyme, where the compound acts as an inhibitor. This inhibition leads to an increase in acetylcholine levels in the brain, which can help alleviate symptoms of neurodegenerative diseases like Alzheimer’s . The compound may also interact with other receptors and enzymes, contributing to its diverse biological activities .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to methyl 2-[(4-benzylpiperidin-1-yl)methyl]-3-nitrobenzoate include:
- Methyl 2-{2-[(4-benzylpiperidin-1-yl)methyl]-1,3-benzoxazol-5-yl}acetate
- N-{2-[(4-benzylpiperidin-1-yl)methyl]benzimidazol-5-yl}methanesulfonamide
- Methyl 2-[(1-benzylpiperidin-4-yl)amino]acetate
Uniqueness
What sets this compound apart from these similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. For instance, the presence of the nitro group and the ester functionality allows for a diverse range of chemical transformations and potential biological activities .
Properties
IUPAC Name |
methyl 2-[(4-benzylpiperidin-1-yl)methyl]-3-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-27-21(24)18-8-5-9-20(23(25)26)19(18)15-22-12-10-17(11-13-22)14-16-6-3-2-4-7-16/h2-9,17H,10-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSCZOVXXFWQCJC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CN2CCC(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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